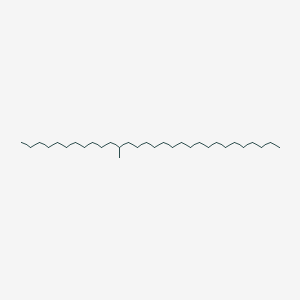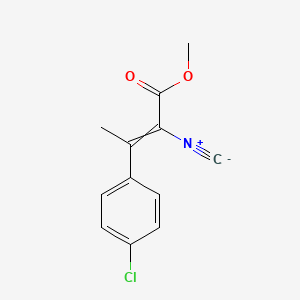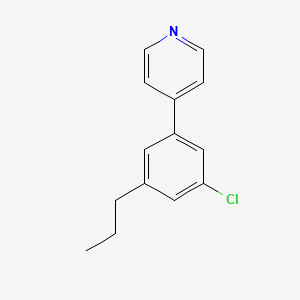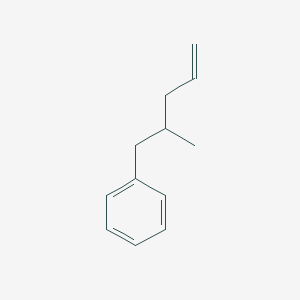
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound that features both ester and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. The starting materials might include diethyl malonate and 2,2,6,6-tetramethylpiperidine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group might yield a ketone, while reduction of the ester group could produce a diol.
Scientific Research Applications
Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity.
2,2,6,6-Tetramethylpiperidine: A related piperidine derivative with different functional groups.
Ethyl 2,2-diethylpropanedioate: Another ester with a similar backbone but different substituents.
Properties
CAS No. |
76434-43-0 |
|---|---|
Molecular Formula |
C20H39NO6 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2.C9H16O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-5-9(6-2,7(10)12-3)8(11)13-4/h9,13-14H,5-8H2,1-4H3;5-6H2,1-4H3 |
InChI Key |
MQSCQTZBXZPVPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OC)C(=O)OC.CC1(CC(CC(N1CCO)(C)C)O)C |
Related CAS |
76434-43-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


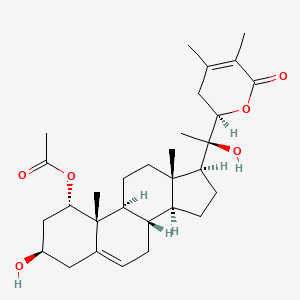
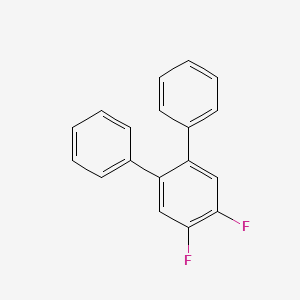
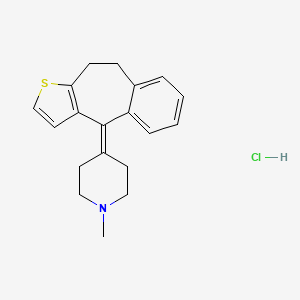


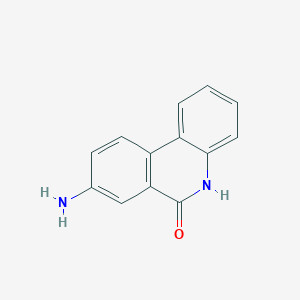
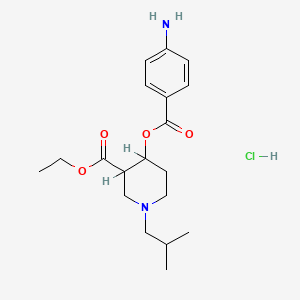
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
